molecular formula C16H16N2S B2651161 2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile CAS No. 151693-77-5

2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No.: B2651161
CAS No.: 151693-77-5
M. Wt: 268.38
InChI Key: YVMAIYNMNKERCH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring, along with three methyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile typically involves the reaction of 4,5,6-trimethylpyridine-3-carbonitrile with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzylsulfanyl group may play a role in binding to enzymes or receptors, while the pyridine ring and carbonitrile group contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)benzimidazole
  • 2-(Benzylsulfanyl)thiophene

Uniqueness

2-(Benzylsulfanyl)-4,5,6-trimethylpyridine-3-carbonitrile is unique due to the presence of three methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Additionally, the combination of the benzylsulfanyl and carbonitrile groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-4,5,6-trimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-12(2)15(9-17)16(18-13(11)3)19-10-14-7-5-4-6-8-14/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMAIYNMNKERCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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